2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
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Overview
Description
2-Benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile is a complex organic compound with the empirical formula C13H16BrN It belongs to the class of azabicyclo compounds, which are known for their unique bicyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-azabicyclo[2.2.1]heptane, followed by the introduction of a benzyl group and a nitrile group. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A simpler analog without the benzyl, bromo, and nitrile groups.
7-Phenyl-1-azabicyclo[2.2.1]heptane: A similar compound with a phenyl group instead of a benzyl group.
2-Benzyl-2-azabicyclo[2.2.1]heptane: A similar compound without the bromo and nitrile groups.
Uniqueness
2-Benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-13-12-6-11(7-16)14(13)17(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEVDUKZMAWCQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1C#N)C2Br)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381674 |
Source
|
Record name | 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-15-6 |
Source
|
Record name | 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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